![molecular formula C17H23NO2 B5116774 [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile CAS No. 6000-14-2](/img/structure/B5116774.png)
[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile, also known as EMA401, is a small molecule drug that has shown potential in treating chronic pain. It was developed by Spinifex Pharmaceuticals and is currently in clinical trials.
Mechanism of Action
[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile works by selectively blocking the AT2R, which is found predominantly in the nervous system. This receptor is involved in pain signaling and inflammation, and its activation has been shown to reduce these processes. By blocking the AT2R, [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile reduces pain signaling and inflammation, leading to pain relief.
Biochemical and Physiological Effects
[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile has been shown to have several biochemical and physiological effects. It reduces pain signaling and inflammation by blocking the AT2R, which is involved in these processes. It also has a neuroprotective effect, which may be beneficial in treating neuropathic pain.
Advantages and Limitations for Lab Experiments
[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its potential use in treating chronic pain, making it a well-established target for research. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile. One area of interest is its potential use in combination with other pain medications to enhance their efficacy. Another area of research is the development of more potent and selective AT2R blockers that may have even greater pain-relieving effects. Additionally, further studies are needed to fully understand the long-term safety and efficacy of [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile in treating chronic pain.
Synthesis Methods
The synthesis of [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile involves several steps, including the coupling of 2-methoxybenzaldehyde with 2-ethyl-2-methyl-1,3-propanediol followed by cyclization with acetic anhydride. The resulting product is then treated with acetonitrile and purified to obtain [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile.
Scientific Research Applications
[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile has been studied extensively for its potential use in treating chronic pain, particularly neuropathic pain. It works by targeting a specific receptor called the angiotensin II type 2 receptor (AT2R) in the nervous system. AT2R activation has been shown to reduce pain signaling and inflammation, making it a promising target for pain management.
properties
IUPAC Name |
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-16(2)13-17(9-11-18,10-12-20-16)14-7-5-6-8-15(14)19-3/h5-8H,4,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPPYFQFNVASQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CC#N)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387079 |
Source
|
Record name | [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6000-14-2 |
Source
|
Record name | [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.